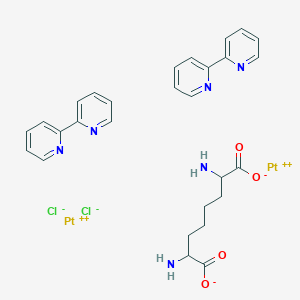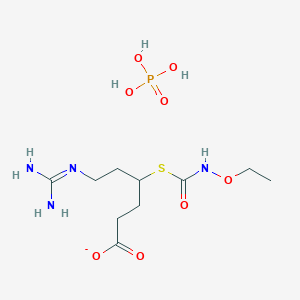![molecular formula C14H12IN3OS B238600 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238600.png)
3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has also been shown to exhibit a range of other biochemical and physiological effects. These include the inhibition of angiogenesis, the process by which new blood vessels are formed, and the induction of apoptosis, a process by which cells undergo programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. One area of interest is the development of new synthetic methods for this compound that could improve its solubility and make it easier to work with in lab experiments. Another area of research is the investigation of the potential applications of this compound in other areas of medicine, such as neurodegenerative diseases and inflammation. Finally, there is also scope for further research into the mechanism of action of 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide, which could help to identify new targets for cancer therapy.
Métodos De Síntesis
The synthesis of 3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 4-methyl-2-pyridyl isothiocyanate with 3-iodobenzamide in the presence of a suitable base. The resulting compound can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has been studied extensively for its potential applications in scientific research. One of the key areas of research has been in the field of cancer biology, where this compound has been shown to exhibit potent anti-tumor activity.
Propiedades
Nombre del producto |
3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Fórmula molecular |
C14H12IN3OS |
Peso molecular |
397.24 g/mol |
Nombre IUPAC |
3-iodo-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12IN3OS/c1-9-5-6-16-12(7-9)17-14(20)18-13(19)10-3-2-4-11(15)8-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Clave InChI |
ZZUQYGTUEQSIPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
SMILES canónico |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)



![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-butoxybenzamide](/img/structure/B238577.png)

